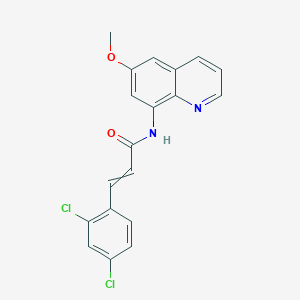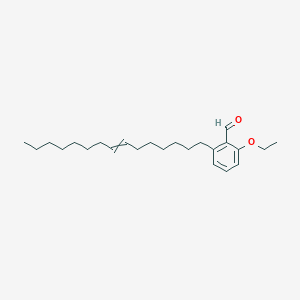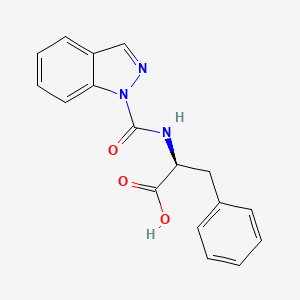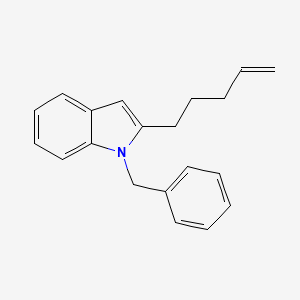![molecular formula C14H4F7NO B12540365 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile CAS No. 798556-01-1](/img/structure/B12540365.png)
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile is an organic compound characterized by its complex structure and multiple fluorine atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile typically involves multiple steps. One common method includes the reaction of 3,5-difluoro-4’-propylbiphenyl-4-thionocarboxylic acid 3,4,5-trifluorophenyl ester with iodine pentafluoride (IF5) and triethylamine trihydrofluoride salt (NEt3·3HF) in ethyl acetate. The mixture is stirred at 65°C for six hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents, altering the compound’s structure.
Substitution: The compound can undergo substitution reactions, where one or more fluorine atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include iodine pentafluoride (IF5), triethylamine trihydrofluoride salt (NEt3·3HF), and various organic solvents like ethyl acetate. Reaction conditions typically involve controlled temperatures and stirring to ensure complete reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different fluorinated derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s multiple fluorine atoms contribute to its high reactivity and ability to form stable complexes with various molecules. These interactions can influence biological processes and chemical reactions, making the compound valuable in research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4’-propylbiphenyl: A closely related compound with similar structural features and applications.
3,5-Difluoro-4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4’-propyl-1,1’-biphenyl: Another similar compound used in similar applications.
Uniqueness
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile stands out due to its unique combination of fluorine atoms and its specific structural arrangement. This uniqueness contributes to its distinct chemical properties and makes it particularly valuable in specialized applications.
Propiedades
Número CAS |
798556-01-1 |
|---|---|
Fórmula molecular |
C14H4F7NO |
Peso molecular |
335.18 g/mol |
Nombre IUPAC |
4-[difluoro-(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile |
InChI |
InChI=1S/C14H4F7NO/c15-8-1-6(5-22)2-9(16)12(8)14(20,21)23-7-3-10(17)13(19)11(18)4-7/h1-4H |
Clave InChI |
GBZRAZZPMSDVSV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)C(OC2=CC(=C(C(=C2)F)F)F)(F)F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Difluoro-4-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12540286.png)
![4-{[6-(Benzyloxy)-2-(4-methoxyphenyl)naphthalen-1-yl]oxy}phenol](/img/structure/B12540287.png)


![2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B12540316.png)

![1-[(Benzyloxy)methoxy]-4-[(3-phenylprop-2-en-1-yl)sulfanyl]benzene](/img/structure/B12540327.png)
![[3-(Difluoromethylidene)pent-4-en-1-yl]benzene](/img/structure/B12540332.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate](/img/structure/B12540338.png)



![2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B12540353.png)

